N-1,3-benzothiazol-2-yl-3-(5-bromo-2-methoxyphenyl)acrylamide
Overview
Description
N-1,3-benzothiazol-2-yl-3-(5-bromo-2-methoxyphenyl)acrylamide, also known as BBAA, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. BBAA belongs to the class of benzothiazole derivatives, which have been shown to possess a wide range of biological activities, including anti-inflammatory, antitumor, and antimicrobial properties.
Scientific Research Applications
N-1,3-benzothiazol-2-yl-3-(5-bromo-2-methoxyphenyl)acrylamide has been extensively studied for its potential therapeutic applications. Several studies have reported its anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound has been shown to induce apoptosis, inhibit cell proliferation, and suppress tumor growth in vitro and in vivo. Moreover, this compound has been reported to possess anti-inflammatory and analgesic activities, making it a potential candidate for the treatment of inflammatory diseases, such as rheumatoid arthritis.
Mechanism of Action
The mechanism of action of N-1,3-benzothiazol-2-yl-3-(5-bromo-2-methoxyphenyl)acrylamide is not yet fully understood. However, several studies have suggested that this compound exerts its anticancer activity by inducing cell cycle arrest and apoptosis. This compound has been shown to upregulate the expression of pro-apoptotic proteins, such as Bax and caspases, and downregulate the expression of anti-apoptotic proteins, such as Bcl-2. Moreover, this compound has been reported to inhibit the activity of several signaling pathways, including PI3K/Akt and NF-κB, which are involved in cell survival and proliferation.
Biochemical and Physiological Effects
This compound has been shown to exhibit several biochemical and physiological effects. In vitro studies have reported that this compound inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. Moreover, this compound has been shown to possess anti-inflammatory and analgesic activities by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-1β. In vivo studies have reported that this compound suppresses tumor growth in xenograft models without causing significant toxicity.
Advantages and Limitations for Lab Experiments
N-1,3-benzothiazol-2-yl-3-(5-bromo-2-methoxyphenyl)acrylamide has several advantages and limitations for lab experiments. One of the advantages is that this compound is a synthetic compound, which allows for easy modification of its chemical structure to improve its biological activity. Moreover, this compound has been shown to possess potent anticancer activity against various cancer cell lines, making it a potential candidate for the development of anticancer drugs. However, one of the limitations is that the mechanism of action of this compound is not yet fully understood, which hinders its further development as a therapeutic agent.
Future Directions
There are several future directions for the research on N-1,3-benzothiazol-2-yl-3-(5-bromo-2-methoxyphenyl)acrylamide. One of the directions is to investigate the mechanism of action of this compound in more detail to gain a better understanding of its anticancer and anti-inflammatory activities. Moreover, the development of this compound derivatives with improved biological activity and selectivity is another direction for future research. Furthermore, the evaluation of the pharmacokinetic and pharmacodynamic properties of this compound in animal models is necessary for its further development as a therapeutic agent.
Conclusion
In conclusion, this compound is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound possesses potent anticancer and anti-inflammatory activities, making it a potential candidate for the development of anticancer and anti-inflammatory drugs. Further research is necessary to investigate the mechanism of action of this compound in more detail and to develop this compound derivatives with improved biological activity and selectivity.
Properties
IUPAC Name |
(E)-N-(1,3-benzothiazol-2-yl)-3-(5-bromo-2-methoxyphenyl)prop-2-enamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrN2O2S/c1-22-14-8-7-12(18)10-11(14)6-9-16(21)20-17-19-13-4-2-3-5-15(13)23-17/h2-10H,1H3,(H,19,20,21)/b9-6+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCOXYAXKRDWHSS-RMKNXTFCSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C=CC(=O)NC2=NC3=CC=CC=C3S2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)Br)/C=C/C(=O)NC2=NC3=CC=CC=C3S2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.